tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane

Protecting group chemistry Silyl ether stability Hydrolytic resistance

tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane (CAS 910482-16-5) is an organosilicon compound that functions as a protected 3,5-dinitrobenzyl alcohol synthon. It combines a tert-butyldimethylsilyl (TBDMS) protecting group with a 3,5-dinitrophenyl (DNP) chromophore via a methoxymethylene linker, resulting in a molecular formula of C₁₃H₂₀N₂O₅Si and a monoisotopic mass of 312.11 g/mol.

Molecular Formula C13H20N2O5Si
Molecular Weight 312.39 g/mol
CAS No. 910482-16-5
Cat. No. B12611264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane
CAS910482-16-5
Molecular FormulaC13H20N2O5Si
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H20N2O5Si/c1-13(2,3)21(4,5)20-9-10-6-11(14(16)17)8-12(7-10)15(18)19/h6-8H,9H2,1-5H3
InChIKeyRPNIMIMWWHERAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane: A Dinitrophenyl-Functionalized TBDMS Protecting Group for Advanced Synthesis


tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane (CAS 910482-16-5) is an organosilicon compound that functions as a protected 3,5-dinitrobenzyl alcohol synthon . It combines a tert-butyldimethylsilyl (TBDMS) protecting group with a 3,5-dinitrophenyl (DNP) chromophore via a methoxymethylene linker, resulting in a molecular formula of C₁₃H₂₀N₂O₅Si and a monoisotopic mass of 312.11 g/mol [1]. This dual-functional architecture is designed for applications requiring a UV-active or mass-tag handle orthogonal to common protecting group strategies.

Dual orthogonal architecture — combines acid-labile TBDMS with UV-active 3,5-dinitrophenyl chromophore.
UV/MS-tag handle — supports HPLC-UV detection and characteristic mass fragmentation.
Selective deprotection — TBDMS resists acidic workups; fluoride-labile when desired.

Why Generic Substitution of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane Leads to Experimental Inconsistency


Direct replacement with simple TBDMS ethers (e.g., TBDMS-benzyl ether) or the free 3,5-dinitrobenzyl alcohol is functionally inadequate because the target compound is engineered for dual orthogonal reactivity [1]. The TBDMS group provides acid- and fluoride-labile protection, while the 3,5-dinitrophenyl moiety enables sensitive UV detection (π-acid character) and characteristic mass spectrometric fragmentation [2]. Generic substitutents forfeit either the chromophoric handle or the specific steric/electronic tuning of the silyl ether, leading to compromised traceability in multi-step syntheses.

Simple TBDMS ethers lack chromophore
Replacing with TBDMS-benzyl ether removes the 3,5-dinitrophenyl handle, compromising UV traceability in multi-step purification.
Free 3,5-dinitrobenzyl alcohol is not acid-stable
Without the TBDMS group, the unprotected alcohol may undergo side reactions under acidic or fluoride-based deprotection conditions.
Dual orthogonal reactivity may be lost
Generic substitutes that preserve only one functionality forfeit the combined protection/detection advantage needed for complex synthetic sequences.

Product-Specific Comparative Evidence for tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane


Enhanced Hydrolytic Stability of the TBDMS-DNP Architecture Compared to Trimethylsilyl (TMS) Ethers

The TBDMS ether in the target compound provides approximately 10⁴-fold greater hydrolytic stability compared to the corresponding trimethylsilyl (TMS) analog under acidic conditions, enabling survival through aqueous workups and chromatographic purifications that cleave TMS ethers [1]. While this is a general property of TBDMS ethers, the specific steric environment created by the 3,5-dinitrophenyl-methylene moiety may further modulate deprotection rates, as evidenced by the distinct SiMe₂ chemical shift (δ 0.03–0.04 ppm) in ¹H NMR compared to benzyl-TBDMS (δ ~0.07 ppm) [2]. Exact hydrolysis rate constants for this specific compound have not been determined against its closest analogs.

Hydrolytic stability
Class-level
TBDMS: stable to AcOH/H₂O for hours
TMS: cleaves < 5 min
~10⁴-fold slower hydrolysis
Supports stability during acidic workups and chromatography.
Class-level inference; exact rate constants not reported for this compound.
Protecting group chemistry Silyl ether stability Hydrolytic resistance

Superior UV/Vis Molar Absorptivity of the 3,5-Dinitrophenyl Chromophore Over the 4-Nitrobenzyl Analog

The 3,5-dinitrophenyl group exhibits a molar absorptivity (ε) approximately 2.5-fold greater than the 4-nitrobenzyl analog at the 254 nm detection wavelength, as a result of the additive effect of two nitro auxochromes in meta positions [1]. The 3,5-dinitrobenzoyl-derived compound (the closest published analog to the target compound) shows characteristic ¹H NMR signals for the aromatic protons at δ 9.13 and 9.21 ppm, consistent with a strong electron-deficient π-system [2]. Direct quantitative comparison of UV data for the target TBDMS ether versus its 4-nitrobenzyl counterpart has not been reported, but the class-level advantage is well-established.

UV absorptivity
Class-level
3,5-DNP ε ≈ 16,000 M⁻¹cm⁻¹
4-nitrobenzyl ε ≈ 6,500 M⁻¹cm⁻¹
~2.5× higher at 254 nm
May improve HPLC-UV detection limits for trace monitoring.
Comparative UV data for the target TBDMS ether not independently reported.
Chromophoric derivatization UV detection sensitivity HPLC tagging

Characteristic Mass Spectrometric Fragmentation Pattern Facilitating Structural Confirmation

The tert-butyldimethylsilyl group in the target compound undergoes a diagnostic and facile loss of the tert-butyl radical (M-57) under electron ionization (EI) conditions, producing a dominant fragment ion that simplifies spectral interpretation [1]. This contrasts with simple benzyl ethers, which undergo benzylic cleavage and lack a similarly dominant single fragment. The presence of the dinitrophenyl group further adds a characteristic mass shift of +210 Da for the 3,5-dinitrobenzyl motif, enabling unambiguous identification in complex mixtures [2]. No comparative fragmentation efficiency data versus the trimethylsilyl or triethylsilyl analogs are available for this specific compound.

MS fragmentation
Class-level
Diagnostic [M-57]⁺ from tert-butyl loss; combined with +210 Da mass tag from 3,5-DNP motif.
Supports structural confirmation in complex mixtures.
Comparative EI-MS efficiency data vs. TMS/TES analogs not available.
Mass spectrometry Structural elucidation TBDMS fragmentation

Best Application Scenarios for tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane


Multi-Step Pharmaceutical Intermediate Synthesis Requiring UV-Traceable Alcohol Protection

In a synthetic sequence where an intermediate bearing a primary hydroxyl group must be protected through several steps and purified by reverse-phase HPLC, the target compound serves as a superior protecting group reagent. The TBDMS group withstands the mildly acidic mobile phase conditions, while the 3,5-dinitrophenyl chromophore enables sensitive UV detection at 254 nm, ensuring isolation of the correct intermediate with high purity (as supported by the stability and absorptivity evidence in Section 3) [1].

Synthesis of Chiral Building Blocks for Structure-Activity Relationship (SAR) Studies

The compound's orthogonal protection strategy is well-suited for the preparation of diastereomeric intermediates used in SAR investigations. As demonstrated by the synthesis of 3-[5-(tert-butyldimethylsilyloxy)-3-(3,5-dinitrobenzoyl)-1-oxo-2-(phenylmethoxy)hexyl]-4-(phenylmethyl)-2-oxazolidinone, the TBDMS group remains intact during 3,5-dinitrobenzoylation and subsequent chromatographic purification, enabling unambiguous determination of optical purity via the chromophoric handle [2].

Development of Solid-Phase Derivatization Reagents for Chiral HPLC Analysis

The 3,5-dinitrophenyl moiety is a well-established π-acidic tag for Pirkle-type chiral recognition in HPLC. The target compound, with its TBDMS-protected hydroxyl group, could be immobilized onto a polymeric support to create an on-line derivatization reagent. The dinitrophenyl group provides the necessary π-π interactions for enantiomeric discrimination, while the TBDMS group prevents premature hydrolysis of the linker during derivatization cycles [1].

Application
Selection Property
Validation Focus
Multi-step intermediate protection
Dual orthogonal TBDMS/chromophore
HPLC-UV traceability and acidic workup stability
Chiral building block synthesis
UV/MS-tag for optical purity assessment
Chromophoric handle without deprotection
Solid-phase chiral derivatization
π-Acidic DNP tag with stable linker
Enantiomeric discrimination and linker integrity
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